4-Iodo-5-methoxy-1-methylpyrazole
Description
The Pyrazole (B372694) Scaffold in Heterocyclic Chemistry
Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. researchgate.netmdpi.com This structural motif is a cornerstone in heterocyclic chemistry, recognized for its presence in a wide array of biologically active molecules. researchgate.netnih.gov The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry due to its synthetic accessibility and versatile biological activities. nih.govnih.gov Its aromatic nature allows for various chemical modifications, making it a versatile building block in the synthesis of complex molecules. nih.gov The first natural pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959. researchgate.net
Importance of Functionalization in Pyrazole Derivatives
The true potential of the pyrazole core is unlocked through functionalization, which involves the introduction of various substituents onto the pyrazole ring. nih.gov These modifications significantly influence the compound's physical, chemical, and biological properties. nih.gov Functionalization can enhance a molecule's binding affinity to biological targets, improve its pharmacokinetic profile, and introduce new reactive handles for further chemical transformations. nih.govlifechemicals.com The diverse pharmacological activities exhibited by pyrazole derivatives, including anti-inflammatory, anticancer, and antimicrobial properties, are a direct result of the varied functional groups they possess. nih.govbenthamscience.com For instance, the introduction of different groups can modulate the electronic and steric properties of the pyrazole, leading to a wide spectrum of applications in drug discovery, agrochemicals, and materials science. mdpi.comlifechemicals.com
Overview of 4-Iodo-5-methoxy-1-methylpyrazole within Pyrazole Research
Within the vast landscape of pyrazole research, "this compound" emerges as a noteworthy example of a functionalized pyrazole. This compound incorporates several key features: a methyl group at the N1 position, an iodo group at the C4 position, and a methoxy (B1213986) group at the C5 position. The N-methylation prevents tautomerism that can be a challenge in the synthesis and purification of some pyrazoles. mdpi.com The iodo group at the 4-position, a site prone to electrophilic substitution, serves as a versatile synthetic handle for introducing further complexity through various cross-coupling reactions. nih.gov The methoxy group at the C5 position can influence the electron density of the ring and participate in hydrogen bonding interactions, which can be crucial for biological activity. This specific combination of functional groups makes this compound a valuable intermediate in the synthesis of more complex, potentially bioactive molecules.
Structure
3D Structure
Properties
IUPAC Name |
4-iodo-5-methoxy-1-methylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7IN2O/c1-8-5(9-2)4(6)3-7-8/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIAGRHNNRNAFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)I)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2089157-80-0 | |
| Record name | 4-iodo-5-methoxy-1-methyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Pathways to 4 Iodo 5 Methoxy 1 Methylpyrazole and Key Intermediates
Strategies for Pyrazole (B372694) Ring Formation
The formation of the pyrazole ring is a fundamental step in the synthesis of 4-Iodo-5-methoxy-1-methylpyrazole. Chemists have developed a diverse array of methods to construct this five-membered aromatic heterocycle, each with its own advantages regarding regioselectivity and substrate scope.
Cyclocondensation Reactions for Substituted Pyrazoles
Cyclocondensation reactions are a cornerstone of pyrazole synthesis, traditionally involving the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. nih.govnih.govbeilstein-journals.org This approach, often referred to as the Knorr pyrazole synthesis, is a versatile and widely used method for constructing the pyrazole core. beilstein-journals.org
The reaction typically proceeds by the condensation of a hydrazine with a β-difunctional compound, such as a 1,3-diketone, to form the pyrazole ring. nih.gov The regioselectivity of this reaction, which determines the position of substituents on the final pyrazole ring, can be influenced by the steric and electronic properties of the substituents on both the 1,3-dicarbonyl compound and the hydrazine. nih.gov For instance, the reaction of unsymmetrical 1,3-dicarbonyls with substituted hydrazines can lead to a mixture of regioisomers. nih.govbeilstein-journals.org
To overcome limitations in regioselectivity, methods utilizing α,β-unsaturated ketones and multicomponent reactions have been developed. nih.govbeilstein-journals.org For example, the reaction of α,β-unsaturated ketones with hydrazines can provide a regioselective route to pyrazoles. nih.govbeilstein-journals.org Multicomponent strategies, where multiple starting materials are combined in a single pot, offer an efficient pathway to complex pyrazole structures. nih.govbeilstein-journals.org These methods often involve the in situ generation of the necessary 1,3-dielectrophile, which then undergoes cyclocondensation with a hydrazine. nih.gov
Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |
| 1,3-Dicarbonyl Compound | Hydrazine | Acid or Base | Substituted Pyrazole |
| α,β-Unsaturated Ketone | Hydrazine | Alkaline Conditions | N-Functionalized Pyrazole beilstein-journals.org |
| Acetylenic Ketone | Hydrazine Derivative | - | 3,5-Disubstituted Pyrazole nih.gov |
Transition-Metal-Mediated and Metal-Free Cyclization Approaches
In recent years, both transition-metal-catalyzed and metal-free cyclization reactions have emerged as powerful tools for pyrazole synthesis, offering alternative pathways with enhanced efficiency and selectivity. nih.govnih.govrsc.orgacs.orgfrontiersin.org
Transition-metal catalysis, particularly with copper, has been employed in the synthesis of substituted pyrazoles. nih.govbeilstein-journals.org For example, copper-catalyzed three-component reactions of a hydrazine, an enaminone, and an aryl halide can lead to the formation of 1,3-substituted pyrazoles through a domino reaction involving cyclization and subsequent Ullmann coupling. nih.govbeilstein-journals.org
Conversely, metal-free cyclization methods are gaining prominence due to their environmental benefits. rsc.orgfrontiersin.org These reactions often proceed under mild conditions and avoid the use of potentially toxic and expensive metal catalysts. rsc.orgfrontiersin.org An example includes the oxidative cyclization of β,γ-unsaturated hydrazones to form pyrazolines under metal-free conditions, where the reaction pathway can be controlled by the reaction atmosphere. rsc.org Another approach involves the electrophilic cyclization of α,β-alkynic hydrazones, which can be promoted by molecular iodine. nih.gov
[3+2] Cycloaddition Methodologies for Pyrazole Synthesis
The [3+2] cycloaddition reaction represents a highly efficient and atom-economical strategy for constructing the five-membered pyrazole ring. sciengine.comacs.orgbohrium.com This methodology involves the reaction of a three-atom component (a 1,3-dipole) with a two-atom component (a dipolarophile, typically an alkene or alkyne). beilstein-journals.orgsciengine.com
Various 1,3-dipoles can be utilized for pyrazole synthesis, including diazo compounds, nitrilimines, and sydnones. beilstein-journals.orgsciengine.com The reaction of these dipoles with appropriate alkenes or alkynes leads to the formation of pyrazoline or pyrazole derivatives, respectively. sciengine.com The regioselectivity of the cycloaddition is a key aspect, and methods have been developed to control the orientation of the reacting components. acs.orgbohrium.com
For instance, a base-mediated formal [3+2] cycloaddition of β,γ-alkenyl esters with p-tolylsulfonylazide has been developed for the synthesis of 3,5-disubstituted pyrazoles. sciengine.com In this reaction, the azide (B81097) serves as a source of the two-nitrogen synthon. sciengine.com Another example is the [3+2] cycloaddition of in situ generated nitrile imines with vinylsulfonium salts, which provides an efficient route to pyrazole derivatives with high regioselectivity. bohrium.com
Regioselective Iodination at the C4 Position of Pyrazoles
Once the pyrazole core is formed, the next critical step in the synthesis of this compound is the introduction of an iodine atom specifically at the C4 position. The electron-rich nature of the pyrazole ring makes it susceptible to electrophilic substitution, and various iodinating agents and conditions have been developed to achieve this regioselective functionalization. nih.govrsc.org
Electrophilic Iodination Protocols (e.g., I₂/NaI, I₂/CAN, ICl, NIS, NI₃)
A range of electrophilic iodination reagents can be employed to introduce iodine onto the pyrazole ring. The choice of reagent and reaction conditions is crucial for controlling the regioselectivity of the iodination.
Commonly used iodinating agents include:
Molecular Iodine (I₂): Often used in combination with an oxidizing agent or a Lewis acid to generate a more electrophilic iodine species. nih.govnih.gov
Iodine Monochloride (ICl): A powerful electrophilic iodinating agent.
N-Iodosuccinimide (NIS): A mild and selective source of electrophilic iodine, often used in the presence of an acid catalyst. nih.gov
Nitrogen Triiodide (NI₃): A less common but effective iodinating agent.
Table 2: Common Electrophilic Iodination Reagents for Pyrazoles
| Reagent | Co-reagent/Catalyst | Typical Position of Iodination |
| I₂ | Ceric Ammonium (B1175870) Nitrate (B79036) (CAN) | C4 nih.govrsc.org |
| I₂ | Sodium Iodide (NaI) / Sodium Acetate (B1210297) | C4 researchgate.net |
| N-Iodosuccinimide (NIS) | p-Toluenesulfonic acid (PTSA) | Para to activating group nih.gov |
Oxidant-Mediated Iodination Techniques (e.g., I₂/H₂O₂, KI-KIO₃)
Oxidant-mediated iodination techniques provide another avenue for the introduction of iodine onto the pyrazole ring. These methods typically involve the use of molecular iodine in the presence of an oxidizing agent, which facilitates the electrophilic iodination process.
One such system is the combination of molecular iodine with hydrogen peroxide (H₂O₂). researchgate.net This reagent system has been used for the iodination of various aromatic compounds, including those with electron-rich rings. researchgate.net The role of the oxidant is to convert iodide (formed during the reaction) back to iodine, thereby improving the efficiency of the process. nih.gov
A patent describes the synthesis of 1-methyl-4-iodopyrazole from 1-methylpyrazole (B151067) using iodine as the iodizing agent in the presence of an oxidant. google.com The oxidant reacts with the hydrogen iodide byproduct, regenerating iodine and driving the reaction forward. google.com Another approach involves the use of a mixture of potassium iodide (KI) and potassium iodate (B108269) (KIO₃) as the iodinating agent.
Electrochemical Iodination Methods
Electrochemical methods offer a green and efficient alternative to traditional chemical iodination, often avoiding the use of harsh or toxic reagents. nih.gov These methods rely on the in-situ generation of an iodinating species through anodic oxidation.
One prominent electrochemical approach involves the use of potassium iodide (KI) as the iodine source. In this system, an electric current is passed through a solution containing the pyrazole substrate and KI. The iodide ions are oxidized at the anode to generate the active iodinating agent, which then reacts with the pyrazole at the C4 position. A particularly effective method utilizes hypoiodite (B1233010) (HOI), which can be generated from the reaction of KIO₃ with KI and H₂SO₄. nih.gov The process can be made even more efficient by electrogenerating KIO₃ on a NiO(OH) anode, which then reacts to form HOI in situ, leading to high yields of the iodinated pyrazole. nih.gov
The mechanism of electrochemical iodination can vary. For highly basic N-unsubstituted pyrazoles, the reaction with HOI likely proceeds through a C–I adduct, formed by the protonation of the N2 nitrogen and subsequent attack of HOI at the C4 position. nih.gov
Table 1: Electrochemical Iodination of Pyrazoles
| Iodine Source | Anode | Generated Iodinating Species | Typical Yields | Reference |
|---|---|---|---|---|
| KI | Carbonaceous | I₂ / Iodonium species | Moderate to High | mdpi.com |
Iodocyclization Strategies for 4-Iodopyrazole (B32481) Synthesis
Iodocyclization represents a powerful, one-pot method for constructing the 4-iodopyrazole skeleton from acyclic precursors. This transition-metal-free approach is valued for its simplicity and efficiency. organic-chemistry.orgthieme-connect.com
A notable example is the reaction of N-propargyl-N'-tosylhydrazines with molecular iodine (I₂). In the presence of a base such as sodium bicarbonate (NaHCO₃) and under warming conditions in a solvent like acetonitrile, these precursors undergo cyclization to form 5-substituted 4-iodo-1-tosylpyrazoles in good yields. organic-chemistry.orgthieme-connect.com The choice of base is crucial, with NaHCO₃ being identified as highly effective. organic-chemistry.org Alternatively, using an acid like acetic acid can lead to the formation of 5-aryl-4-iodopyrazoles. organic-chemistry.orgthieme-connect.com The resulting 4-iodopyrazoles are versatile intermediates, as the C-I bond can be readily used in further C-C bond-forming reactions. organic-chemistry.org
Another strategy involves a (Pd/C-mediated) coupling-iodocyclization-coupling sequence. This method can be used to generate complex pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, where an iodocyclization step is key to forming an intermediate that can be further functionalized. scispace.com
Iododesilylation of Silylazoles
While less common for direct iodination, desilylation reactions can be a route to functionalized pyrazoles. The general principle involves the cleavage of a carbon-silicon bond and its replacement with another functional group. In the context of creating iodinated heterocycles, an iododesilylation reaction would involve treating a silyl-substituted pyrazole with an electrophilic iodine source. This method's utility would depend on the regioselective synthesis of the initial silylpyrazole.
A related concept is the use of α-halomethylsilanes as masked methylating reagents for the N1-methylation of pyrazoles. thieme-connect.comacs.orgacs.orgnih.govresearcher.life In this process, a bulky silyl (B83357) group directs the methylation to the N1 position. A subsequent protodesilylation step with a fluoride (B91410) source removes the silyl group to yield the N-methyl pyrazole. thieme-connect.comacs.orgacs.orgnih.govresearcher.life While this specific literature focuses on methylation, the principle of using silyl groups as directing agents and their subsequent removal is a key concept in heterocyclic synthesis.
Introduction of the Methoxy (B1213986) Group at the C5 Position
The introduction of a methoxy group at the C5 position is typically achieved by modifying a precursor that already contains an oxygen functionality at this position, or through a direct C-O coupling reaction.
O-Methylation of 5-Hydroxypyrazole Precursors
A primary route to 5-methoxypyrazoles is the O-methylation of a 5-hydroxypyrazole intermediate. 5-Hydroxypyrazoles, which can exist in tautomeric forms such as 1H-pyrazol-5-ol, are key starting materials. nih.govsigmaaldrich.comnih.gov The synthesis of the target molecule would likely involve the methylation of a 1-methyl-1H-pyrazol-5-ol precursor.
The methylation of the hydroxyl group can be accomplished using standard methylating agents, such as methyl iodide or dimethyl sulfate, in the presence of a suitable base to deprotonate the hydroxyl group. The specific conditions would be chosen to favor O-alkylation over potential N-alkylation.
Methoxymethylation and Related Alkoxylation Strategies
Direct alkoxylation provides an alternative pathway to introduce the methoxy group. Copper-catalyzed coupling reactions have been successfully employed for the C4-alkoxylation of 4-iodopyrazoles with various alcohols. nih.gov This methodology could be adapted for the C5 position if a suitable 5-halopyrazole precursor is available.
For instance, a CuI-catalyzed coupling protocol has been developed for the direct 4-alkoxylation of 4-iodo-1H-pyrazoles. nih.gov The reaction typically involves heating the iodopyrazole with an excess of the alcohol in the presence of a copper(I) iodide catalyst, a ligand such as 3,4,7,8-tetramethyl-1,10-phenanthroline, and a base like potassium t-butoxide. nih.gov Applying this strategy to a 5-iodopyrazole precursor with methanol (B129727) would be a direct route to the 5-methoxy substituent.
N-Methylation at the N1 Position
The N-methylation of the pyrazole ring is a critical step that can be complicated by the presence of two reactive nitrogen atoms, often leading to a mixture of N1 and N2 isomers. thieme-connect.comacs.org Achieving high regioselectivity for N1-methylation is a significant synthetic challenge. thieme-connect.comacs.org
Traditional methods often involve treating the pyrazole with a methylating agent like methyl halide under basic conditions, but this can result in poor selectivity. thieme-connect.com More advanced and selective methods have been developed.
One highly effective, modern approach utilizes sterically bulky α-halomethylsilanes as masked methylating reagents. thieme-connect.comacs.orgacs.orgnih.govresearcher.life For example, using (chloromethyl)triisopropoxysilane in the presence of a base like KHMDS directs the alkylation to the less sterically hindered N1 position with high selectivity (from 92:8 to >99:1 N1:N2 ratios). thieme-connect.comacs.org The reaction is followed by a protodesilylation step using a fluoride source (e.g., TBAF) to remove the silyl group and reveal the N-methyl group. thieme-connect.comacs.orgacs.orgnih.govresearcher.life
Another strategy involves acid-catalyzed N-alkylation using trichloroacetimidate (B1259523) electrophiles. semanticscholar.org This method avoids the need for strong bases and can provide good yields of N-alkyl pyrazoles. For unsymmetrical pyrazoles, the regioselectivity is primarily controlled by steric factors, with the alkyl group favoring the less hindered nitrogen. semanticscholar.org
Table 2: N-Methylation Strategies for Pyrazoles
| Method | Reagent(s) | Key Features | Selectivity (N1:N2) | Reference |
|---|---|---|---|---|
| Masked Methylating Reagent | (Chloromethyl)triisopropoxysilane, KHMDS, TBAF | High regioselectivity, mild conditions | 92:8 to >99:1 | thieme-connect.comacs.org |
| Acid-Catalyzed Alkylation | Trichloroacetimidate, Brønsted acid | Avoids strong base, good yields | Controlled by sterics | semanticscholar.org |
Selective N-Alkylation Methodologies for Pyrazoles
The selective N-alkylation of pyrazole rings is a fundamental challenge in synthetic chemistry due to the presence of two reactive nitrogen atoms, which can lead to mixtures of N1 and N2 regioisomers. acs.org Achieving high regioselectivity is crucial for the synthesis of specific, functionally optimized molecules, including pharmaceuticals and agrochemicals. acs.orgacs.org Researchers have developed several methodologies to control the site of alkylation, leveraging steric hindrance, catalyst control, and specialized reagents.
A primary strategy for directing alkylation involves the use of protecting groups or sterically bulky reagents. The introduction of a [2-(trimethylsilyl)ethoxy]methyl (SEM) protecting group, for instance, allows for regioselective N-alkylation, addressing the poor selectivity often seen with pyrazoles that lack significant steric bias. nih.gov This strategy is part of a broader approach that can include a "SEM switch" to transpose the protecting group, enabling functionalization at positions that were previously unreactive. nih.gov
Another approach utilizes sterically demanding alkylating agents. A highly selective N-methylation method employs α-halomethylsilanes as masked methylating reagents. acs.orgresearcher.life These bulky reagents significantly enhance the selectivity of N-alkylation compared to traditional agents like methyl iodide. acs.orgresearcher.life The reaction proceeds in two stages: a selective N-alkylation followed by protodesilylation using a fluoride source and water to yield the final N-methyl pyrazole. researcher.life This method has achieved N1/N2 regioisomeric ratios from 92:8 to greater than 99:1 across various pyrazole substrates. acs.orgresearcher.life
Catalyst-controlled reactions offer another powerful avenue for achieving regioselectivity. A magnesium-catalyzed method has been developed for the highly regioselective N2-alkylation of 3-substituted pyrazoles using α-bromoacetates and acetamides as alkylating agents. thieme-connect.com With MgBr₂ as the catalyst, this protocol yields N2-alkylated products with regioselectivities ranging from 76:24 to 99:1. thieme-connect.com In contrast, systematic studies have shown that using potassium carbonate (K₂CO₃) in dimethyl sulfoxide (B87167) (DMSO) can achieve regioselective N1-alkylation. researchgate.net The choice of base and solvent system is critical; for example, using sodium hydrogen carbonate under solvent-free conditions is reported as an excellent method for N-alkylating pyrazoles, providing good yields and avoiding common side reactions. researchgate.net
Furthermore, acid-catalyzed methods have been established. Using trichloroacetimidate electrophiles with a Brønsted acid catalyst provides effective N-alkylation of pyrazoles, though unsymmetrical pyrazoles typically yield a mixture of regioisomers. mdpi.com
Recent advancements have also introduced biocatalytic and catalyst-free methods. Engineered enzymes have been shown to enable pyrazole alkylation (including methylation, ethylation, and propylation) with exceptional regioselectivity (>99%). nih.gov This enzymatic system uses a promiscuous enzyme to generate non-natural S-adenosyl-l-methionine analogs from simple haloalkanes, which are then transferred to the pyrazole substrate by an engineered methyltransferase. nih.gov Additionally, a catalyst-free Michael reaction has been designed for the N1-alkylation of pyrazoles, achieving high yields (>90%) and outstanding regioselectivity (N1/N2 > 99.9:1). acs.orgscite.ai This protocol is applicable to a wide range of pyrazoles bearing versatile functional groups. acs.orgscite.ai
The table below summarizes various methodologies for the selective N-alkylation of pyrazoles.
| Methodology | Reagent/Catalyst | Selectivity | Key Findings | Reference(s) |
| Masked Reagents | α-Halomethylsilanes | High N1-selectivity (92:8 to >99:1) | Bulky silane (B1218182) directs alkylation to the less hindered N1 position; followed by protodesilylation. | acs.orgresearcher.life |
| Magnesium Catalysis | MgBr₂ / α-bromoacetates | High N2-selectivity (up to 99:1) | Effective for 3-substituted and 3,4-disubstituted pyrazoles. | thieme-connect.com |
| Base-Mediated | K₂CO₃ / DMSO | N1-selectivity | Regioselectivity is justified by DFT calculations. | researchgate.net |
| Catalyst-Free | Michael Acceptors | High N1-selectivity (>99.9:1) | Achieves general regioselective N1-alkylation for di-, tri-, and tetra-substituted pyrazoles. | acs.orgscite.ai |
| Biocatalysis | Engineered Enzymes | Exceptional N-selectivity (>99%) | A two-enzyme cascade enables methylation, ethylation, and propylation with high regiodivergence. | nih.gov |
| Acid Catalysis | Trichloroacetimidates / Brønsted Acid | Mixture of Isomers | Provides good yields for N-alkylation but offers low regioselectivity for unsymmetrical pyrazoles. | mdpi.com |
| Protecting Group | SEM-Protecting Group | Regiocontrolled | Allows for regioselective introduction of the alkyl substituent. | nih.gov |
Detailed findings from specific studies highlight the impact of substrate and conditions on regioselectivity. For instance, the N-methylation using α-halomethylsilanes demonstrated tolerance for both electron-rich and electron-deficient aryl substituents, as well as N-heterocyclic pyrazole substituents, consistently providing excellent selectivity. acs.org
| Substrate Type (N-Methylation with α-halomethylsilanes) | N1/N2 Ratio | Yield | Reference |
| Electron-deficient aryl substituted | >99:1 | 48% | acs.org |
| N-heterocyclic substituted | >99:1 | >70% | acs.org |
| 4-Bromo substituted | 93:7 | Good | acs.org |
Similarly, the magnesium-catalyzed N2-alkylation showed variance based on the pyrazole substrate.
| Substrate (Mg-Catalyzed Alkylation) | Reagent | N2/N1 Ratio | Yield | Reference |
| 3-phenyl-1H-pyrazole | 2-bromo-N,N-dimethylacetamide | - | 75% | thieme-connect.com |
| 3-(thiophen-2-yl)-1H-pyrazole | 2-bromo-N,N-dimethylacetamide | 89:11 | - | thieme-connect.com |
| 3-(naphthalen-2-yl)-1H-pyrazole | 2-bromo-N,N-dimethylacetamide | 79:21 | - | thieme-connect.com |
These methodologies provide a versatile toolbox for chemists to synthesize specific pyrazole regioisomers, which is essential for the development of complex molecules with tailored properties.
Advanced Chemical Transformations and Derivatization of 4 Iodo 5 Methoxy 1 Methylpyrazole
Transition-Metal-Catalyzed Cross-Coupling Reactions
The C-I bond in 4-Iodo-5-methoxy-1-methylpyrazole serves as a versatile handle for the formation of new carbon-carbon (C-C) bonds through various palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond, relative to C-Br or C-Cl bonds, allows for selective transformations under mild conditions. icmpp.ro
Discovered by Akira Suzuki and Norio Miyaura in 1979, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming C-C bonds. mychemblog.com The reaction pairs an organoboron compound, typically a boronic acid or ester, with an organic halide or triflate. mychemblog.com This method is widely employed due to the stability and low toxicity of the organoboron reagents and the tolerance of the reaction to a wide range of functional groups. icmpp.ro
In the context of this compound, the C4-iodo group readily participates in Suzuki-Miyaura coupling. The reaction involves the palladium-catalyzed coupling of the iodopyrazole with an aryl or vinyl boronic acid to produce the corresponding 4-aryl- or 4-vinyl-5-methoxy-1-methylpyrazole. researchgate.net
The catalytic cycle for the Suzuki-Miyaura reaction generally proceeds through three key steps: mychemblog.com
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the pyrazole (B372694), forming a Pd(II) complex. mychemblog.com
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, a step that is facilitated by a base. mychemblog.com
Reductive Elimination: The newly coupled product is expelled from the palladium complex, regenerating the Pd(0) catalyst for the next cycle. mychemblog.com
Research has demonstrated the utility of the C-I bond in iodopyrazoles for such transformations. For instance, after performing a direct arylation at the C5 position of a 4-iodopyrazole (B32481) derivative, the intact C-I bond was successfully utilized in a subsequent Suzuki-Miyaura reaction to introduce a second aryl group. rsc.org
Table 1: Typical Components for Suzuki-Miyaura Coupling of 4-Iodopyrazoles
| Component | Role | Common Examples |
| Aryl Halide | Electrophile | This compound |
| Organoboron Reagent | Nucleophile | Phenylboronic acid, Vinylboronic acid esters |
| Palladium Catalyst | Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |
| Base | Activates Boronic Acid | K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent | Reaction Medium | Toluene, Dioxane, DMF, often with water |
The Sonogashira reaction is a powerful method for the formation of C(sp²)-C(sp) bonds, coupling terminal alkynes with aryl or vinyl halides. libretexts.org First reported in 1975, the reaction typically employs a dual catalytic system consisting of a palladium complex and a copper(I) salt, in the presence of an amine base. libretexts.orgwikipedia.org This methodology allows for the synthesis of arylalkynes and conjugated enynes under mild, often room-temperature, conditions. libretexts.orgwikipedia.org
The C-I bond of this compound is an excellent substrate for Sonogashira coupling due to its high reactivity. The reaction would involve treating the iodopyrazole with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and a suitable amine base like triethylamine, which often serves as the solvent as well. wikipedia.orgorganic-chemistry.org
The generally accepted mechanism involves two interconnected catalytic cycles:
Palladium Cycle: Similar to the Suzuki reaction, it begins with the oxidative addition of the Pd(0) catalyst to the pyrazole's C-I bond.
Copper Cycle: The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-pyrazole complex. wikipedia.org
Reductive elimination from the resulting palladium complex yields the 4-alkynyl-5-methoxy-1-methylpyrazole product and regenerates the active Pd(0) catalyst. wikipedia.org Copper-free Sonogashira protocols have also been developed, which are particularly useful in synthesizing molecules for biological applications where copper contamination is a concern. nih.gov
Table 2: General Conditions for Sonogashira Coupling of 4-Iodopyrazoles
| Component | Role | Common Examples |
| Aryl Halide | Electrophile | This compound |
| Terminal Alkyne | Nucleophile | Phenylacetylene, Trimethylsilylacetylene |
| Palladium Catalyst | Primary Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |
| Copper(I) Salt | Co-catalyst | CuI |
| Base/Solvent | Base & Medium | Triethylamine (Et₃N), Diisopropylamine (DIPA) |
The Negishi cross-coupling reaction involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. It is a highly versatile C-C bond-forming method due to the high reactivity and functional group tolerance of the organozinc reagents.
While specific examples utilizing this compound in Negishi couplings are not prominently documented in the provided literature, the reaction is theoretically well-suited for this substrate. The C-I bond is highly reactive towards the oxidative addition step with a Pd(0) or Ni(0) catalyst. The corresponding organozinc reagent (e.g., Aryl-ZnCl or Alkyl-ZnCl) would be prepared separately and then added to the reaction mixture.
The key steps of the Negishi coupling mirror other cross-coupling reactions:
Oxidative Addition: Insertion of the catalyst into the C-I bond of the iodopyrazole.
Transmetalation: Transfer of the organic group from the organozinc reagent to the palladium or nickel center.
Reductive Elimination: Formation of the C-C bond and regeneration of the active catalyst.
This approach would allow for the introduction of a wide variety of alkyl, vinyl, aryl, and heteroaryl substituents at the C4 position of the pyrazole ring.
Table 3: General Components for a Negishi Cross-Coupling Reaction
| Component | Role | Common Examples |
| Organic Halide | Electrophile | This compound |
| Organozinc Reagent | Nucleophile | Phenylzinc chloride, Alkylzinc bromide |
| Catalyst | Catalyst | Pd(PPh₃)₄, Ni(dppe)Cl₂ |
| Solvent | Reaction Medium | Tetrahydrofuran (THF), Dimethylformamide (DMF) |
Direct C-H arylation represents a highly efficient synthetic strategy, forming C-C bonds by coupling a C-H bond with an aryl halide, thus avoiding the pre-functionalization step of creating an organometallic reagent. nih.gov
Research has shown that N-substituted 4-iodopyrazoles can undergo palladium-catalyzed direct arylation at the C5 position. rsc.orgrsc.org A key finding is the high chemoselectivity of this reaction; the arylation occurs at the C5-H bond while leaving the more reactive C4-I bond untouched. rsc.org This selectivity is achieved using a simple, phosphine-free catalytic system, such as 1 mol% of palladium(II) acetate (B1210297) (Pd(OAc)₂) with potassium acetate (KOAc) as the base in dimethylacetamide (DMA). rsc.org
This process is synthetically valuable as it furnishes a 5-aryl-4-iodopyrazole intermediate. The remaining C-I bond is then available for subsequent transformations, such as the Suzuki-Miyaura or Sonogashira couplings, allowing for the stepwise and controlled synthesis of polysubstituted pyrazoles. rsc.org For example, 1-benzyl-4-iodopyrazole was successfully arylated at the C5 position with various bromoarenes, and the resulting product was then subjected to a Suzuki-Miyaura reaction at the C4-iodo position. rsc.org
Table 4: Catalytic System for Direct C-H Arylation of 4-Iodopyrazoles at C5
| Component | Function | Example Reagent |
| Catalyst | C-H Activation | Palladium(II) Acetate (Pd(OAc)₂) |
| Base | Proton Acceptor | Potassium Acetate (KOAc) |
| Solvent | Reaction Medium | Dimethylacetamide (DMA) |
| Arylating Agent | Aryl Source | Aryl Bromides (e.g., 4-Bromobenzonitrile) |
Nucleophilic Substitution Reactions of the Iodine Moiety
While transition-metal-catalyzed reactions are the most common route for functionalizing the C-I bond, direct nucleophilic substitution of the iodine is another potential transformation. In nucleophilic aromatic substitution (SNAr), a nucleophile replaces a leaving group on an aromatic or heteroaromatic ring. This reaction is typically facilitated by the presence of strong electron-withdrawing groups on the ring.
For this compound, the electron-deficient nature of the pyrazole ring system could potentially allow for the displacement of the iodide by potent nucleophiles (e.g., alkoxides, thiolates, or amines). However, SNAr reactions generally proceed more readily with better leaving groups like fluoride (B91410) or under specific activating conditions. The C-I bond is more commonly targeted for its utility in cross-coupling and metal-exchange reactions due to its susceptibility to oxidative addition.
Halogen-Metal Exchange Reactions in this compound Systems
Halogen-metal exchange is a fundamental transformation that converts an organic halide into a highly reactive organometallic species. This reaction typically involves treating the halide with an organolithium or Grignard reagent at low temperatures.
For this compound, the C-I bond can be readily converted into a C-Li or C-MgX bond. Treatment with an alkyllithium reagent, such as n-butyllithium, would result in a rapid iodine-lithium exchange, generating a 5-methoxy-1-methylpyrazol-4-yl-lithium intermediate. This powerful nucleophile can then be trapped with a wide range of electrophiles. This two-step sequence provides access to a variety of derivatives that are not easily accessible through other means. Studies on related polybromoimidazole systems have shown that such exchanges are highly regioselective and efficient. rsc.org
Table 5: Halogen-Metal Exchange and Subsequent Electrophilic Quench
| Step | Reagent(s) | Intermediate/Product |
| 1. Halogen-Metal Exchange | n-Butyllithium (n-BuLi) in THF, -78 °C | 5-Methoxy-1-methylpyrazol-4-yl-lithium |
| 2. Electrophilic Quench | Carbon Dioxide (CO₂), then H⁺ | 5-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid |
| Dimethylformamide (DMF) | 5-Methoxy-1-methyl-1H-pyrazole-4-carbaldehyde | |
| Acetone | 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)propan-2-ol |
Oxidation, Reduction, and Further Functionalization Reactions
The reactivity of this compound is dictated by the interplay of its substituents: the electron-rich methoxy (B1213986) group, the versatile iodo group, and the N-methylated pyrazole ring. This unique combination allows for a variety of chemical manipulations.
Oxidation and Reduction
While specific, detailed studies on the oxidation and reduction of this compound are not extensively documented in the public domain, the reactivity of its constituent functional groups suggests several potential transformations.
Oxidation: The methoxy group at the C5 position is a likely site for oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), could potentially oxidize the methoxy group. Depending on the reaction conditions, this could lead to the formation of a formyl group or, with more vigorous oxidation, a carboxylic acid functionality at the C5 position. However, the stability of the pyrazole ring and the iodo-substituent under such harsh oxidative conditions would need to be carefully considered to avoid undesired side reactions or decomposition.
Reduction: The iodo group at the C4 position is the primary site for reduction. Catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere, is a common method for the deiodination of aryl iodides. This would result in the formation of 5-methoxy-1-methylpyrazole. Another potential reductive pathway involves the use of hydride reagents. While sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce aryl iodides, more potent reducing agents could potentially effect this transformation. It is also conceivable that under specific conditions, the pyrazole ring itself could undergo reduction to yield dihydropyrazole derivatives. researchgate.net
Further Functionalization Reactions
The carbon-iodine bond at the C4 position is a key handle for a wide array of functionalization reactions, most notably transition-metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for the synthesis of complex pyrazole derivatives.
Copper-Catalyzed Coupling Reactions: Copper-catalyzed coupling reactions have proven effective for the functionalization of 4-iodopyrazoles. For instance, the direct C4-alkoxylation of 4-iodo-1H-pyrazoles with various alcohols can be achieved using a copper(I) iodide (CuI) catalyst. nih.gov In a typical procedure, the 4-iodopyrazole is reacted with an excess of the desired alcohol in the presence of a base, such as potassium t-butoxide, and a ligand like 3,4,7,8-tetramethyl-1,10-phenanthroline, often under microwave irradiation to accelerate the reaction. nih.gov This methodology allows for the introduction of a variety of alkoxy groups at the C4 position, replacing the iodine atom.
Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysts are widely employed for the derivatization of aryl halides, and 4-iodopyrazoles are excellent substrates for such transformations.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the 4-iodopyrazole with a boronic acid or ester in the presence of a palladium catalyst and a base. This allows for the formation of a new carbon-carbon bond, introducing aryl or heteroaryl substituents at the C4 position.
Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between the C4 position of the pyrazole and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine.
Heck-Mizoroki Reaction: This reaction facilitates the coupling of the 4-iodopyrazole with an alkene, leading to the formation of a new carbon-carbon double bond at the C4 position.
These cross-coupling reactions are highly versatile and tolerate a wide range of functional groups, making them invaluable for the synthesis of complex molecules derived from this compound.
Thiocyanation and Selenocyanation: The pyrazole ring can also be functionalized through electrophilic substitution. For example, C4-thiocyanated and selenocyanated pyrazoles can be synthesized via a hypervalent iodine-mediated approach. This involves reacting the pyrazole with ammonium (B1175870) thiocyanate (B1210189) (NH₄SCN) or potassium selenocyanate (B1200272) (KSeCN) in the presence of an oxidizing agent like PhICl₂.
The following table summarizes key functionalization reactions of iodopyrazoles, providing an insight into the potential derivatization of this compound.
| Reaction Type | Reagents and Conditions | Product Type |
| Cu-Catalyzed Alkoxylation | Alcohol, CuI, 3,4,7,8-tetramethyl-1,10-phenanthroline, K-t-BuOK, Microwave | 4-Alkoxypyrazole |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | 4-Arylpyrazole |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base | 4-Alkynylpyrazole |
| Heck-Mizoroki Coupling | Alkene, Pd catalyst, Base | 4-Alkenylpyrazole |
| Thiocyanation | NH₄SCN, PhICl₂ | 4-Thiocyanatopyrazole |
Mechanistic Investigations and Reaction Selectivity in Pyrazole Derivatization
Regioselectivity Control in Iodination Reactions
The introduction of an iodine atom onto the pyrazole (B372694) ring is a critical step that opens avenues for further functionalization through cross-coupling reactions. The position of iodination is highly dependent on the reaction conditions and the existing substituents on the pyrazole ring. Generally, the C4-position of the pyrazole ring is the most nucleophilic and readily undergoes electrophilic substitution. nih.gov
Various methods have been developed for the regioselective iodination of pyrazoles. Treatment with N-iodosuccinimide (NIS) or a combination of iodine and an oxidizing agent like ceric ammonium (B1175870) nitrate (B79036) (CAN) or hydrogen peroxide often leads to the selective iodination at the C4 position. researchgate.netnih.gov For instance, a green chemistry approach using iodine and hydrogen peroxide in water has been shown to be effective for the 4-iodination of various pyrazoles. researchgate.net In the case of 1-aryl-3-CF3-1H-pyrazoles, CAN-mediated iodination with I2 resulted in the exclusive formation of 4-iodo derivatives. nih.gov Conversely, lithiation followed by trapping with iodine typically directs the iodine to the C5 position. nih.gov
For the synthesis of 4-iodo-5-methoxy-1-methylpyrazole, the starting material would likely be 5-methoxy-1-methylpyrazole. The electron-donating nature of the methoxy (B1213986) group at the C5 position and the N-methyl group would further activate the C4 position towards electrophilic attack, thus favoring the regioselective introduction of iodine at this site.
A plausible synthetic route involves the direct iodination of 1-methylpyrazole (B151067), which is known to produce 1-methyl-4-iodopyrazole. google.com The subsequent introduction of a methoxy group at the 5-position would be a more challenging transformation. A more likely pathway would involve starting with a precursor already containing the methoxy group.
Interactive Table: Iodination Methods for Pyrazoles
| Reagent System | Position of Iodination | Notes | Reference |
| I₂ / H₂O₂ in water | C4 | Green and efficient method. | researchgate.net |
| I₂ / CAN in MeCN | C4 | Highly regioselective for 1-aryl-3-CF3-pyrazoles. | nih.gov |
| n-BuLi then I₂ | C5 | Proceeds via a lithiated intermediate. | nih.gov |
| ICl / Li₂CO₃ | C4 | Effective for 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. | organic-chemistry.org |
| Nitrogen triiodide | C4 | A rapid and inexpensive iodination procedure. | sciforum.net |
Influence of Substituents on Reaction Pathways and Yields
The substituents on the pyrazole ring, namely the N-methyl, C5-methoxy, and C4-iodo groups, exert a significant influence on subsequent reaction pathways and the yields of the products.
The N-methyl group plays a crucial role in directing the regioselectivity of reactions and can influence the stability of intermediates. The presence of a methyl group on the pyrazole ring can increase the nucleophilicity of the ring, promoting competitive iodination reactions. researchgate.netresearchgate.net In the context of nitration, a 5-methyl substituent on the pyrazole nucleus can sterically hinder the nitro group from achieving coplanarity with the pyrazole ring, thereby weakening the N-NO2 bond and enhancing its reactivity as a nitrating agent. acs.org
The C5-methoxy group is a strong electron-donating group. This property increases the electron density of the pyrazole ring, making it more susceptible to electrophilic attack. nih.gov However, its presence can also influence the acidity of adjacent protons and the stability of reaction intermediates. In some cases, methoxy groups can confer additional hydrogen bonding capabilities, potentially affecting interactions with catalysts. nih.gov
The C4-iodo group is the primary site for functionalization via cross-coupling reactions. The carbon-iodine bond is relatively weak, making it a good leaving group in palladium-catalyzed reactions. The nature of the substituents on the pyrazole ring can affect the ease of oxidative addition of the C-I bond to the palladium catalyst, a key step in the catalytic cycle of cross-coupling reactions. mdpi.com Electron-donating groups, like the methoxy group in this compound, can facilitate this step.
Interactive Table: Effect of Substituents on Pyrazole Reactivity
| Substituent | Position | Electronic Effect | Influence on Reactivity | Reference |
| Methyl | N1 | Electron-donating | Increases ring nucleophilicity. | researchgate.netresearchgate.net |
| Methoxy | C5 | Strong electron-donating | Activates the ring towards electrophiles. | nih.gov |
| Iodo | C4 | Electron-withdrawing (inductive), good leaving group | Site for cross-coupling reactions. | mdpi.com |
| Trifluoromethyl | C3 | Strong electron-withdrawing | Deactivates the ring towards electrophiles. | nih.gov |
| Aryl | N1 | Can be electron-donating or withdrawing | Influences reaction yields in functionalization. | beilstein-journals.org |
Mechanistic Insights into Cross-Coupling Reactions Involving 4-Iodopyrazoles
4-Iodopyrazoles are valuable building blocks for the synthesis of more complex molecules through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. nih.govwikipedia.org
The general mechanism for these reactions involves a catalytic cycle that includes three main steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or carbometalation (for Heck), and reductive elimination. mdpi.comwikipedia.orgwikipedia.org
Oxidative Addition: The cycle begins with the oxidative addition of the 4-iodopyrazole (B32481) to a low-valent palladium(0) complex. This step involves the insertion of the palladium into the carbon-iodine bond, forming a palladium(II) intermediate. The electron-rich nature of the pyrazole ring in this compound, due to the methoxy and methyl substituents, is expected to facilitate this step.
Transmetalation/Carbometalation:
In the Suzuki-Miyaura reaction , the palladium(II) intermediate undergoes transmetalation with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a base. The organic group from the boron compound is transferred to the palladium center. mdpi.comnih.gov
In the Heck reaction , the palladium(II) intermediate coordinates to an alkene. This is followed by migratory insertion of the alkene into the palladium-carbon bond (carbometalation). wikipedia.orgyoutube.com
In the Sonogashira reaction , a copper co-catalyst is often used to facilitate the transmetalation of a terminal alkyne to the palladium center.
Reductive Elimination: The final step is the reductive elimination from the palladium(II) complex, which forms the new carbon-carbon bond in the product and regenerates the palladium(0) catalyst, allowing the cycle to continue. wikipedia.org
Studies on the Suzuki-Miyaura coupling of unprotected azoles have shown that the presence of acidic N-H groups can inhibit the reaction by forming stable palladium complexes. nih.gov However, since the nitrogen in this compound is protected with a methyl group, this inhibitory pathway is avoided.
The choice of catalyst, ligands, base, and solvent is crucial for the success of these cross-coupling reactions. For instance, CuI is often used as a co-catalyst in coupling reactions of 4-iodopyrazoles with alcohols. nih.gov
Interactive Table: Key Steps in Cross-Coupling Reactions of 4-Iodopyrazoles
| Reaction | Key Step after Oxidative Addition | Coupling Partner | Product Type | Reference |
| Suzuki-Miyaura | Transmetalation | Organoboron compound | Biaryl or vinyl pyrazole | nih.govnih.gov |
| Heck | Carbometalation | Alkene | Substituted alkene | wikipedia.orgthieme-connect.de |
| Sonogashira | Transmetalation (often with Cu co-catalyst) | Terminal alkyne | Alkynyl pyrazole | nih.gov |
| Buchwald-Hartwig | Amination | Amine | Aminopyrazole | libretexts.org |
Theoretical and Computational Studies of 4 Iodo 5 Methoxy 1 Methylpyrazole
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic structure of 4-Iodo-5-methoxy-1-methylpyrazole. These computational methods allow for the determination of key molecular properties, including optimized geometry, orbital energies, and charge distribution.
For the parent compound, pyrazole (B372694), the five-membered ring is aromatic, containing six π-electrons. The introduction of substituents—an iodine atom at position 4, a methoxy (B1213986) group at position 5, and a methyl group at the N1 position—significantly modulates the electronic landscape of the pyrazole ring. The iodine atom, being a large and polarizable halogen, can participate in halogen bonding and influences the local electron density. The methoxy group at C5 is a strong π-donor, increasing the electron density of the ring, while the methyl group at N1 is a weak electron-donating group.
Predicted properties such as the octanol-water partition coefficient (XlogP) provide a measure of the molecule's lipophilicity, which is influenced by its electronic structure. For this compound, a predicted XlogP value of 1.2 is available from computational models. uni.lu
Tautomerism and Isomeric Preferences in Pyrazole Derivatives
Tautomerism is a fundamental characteristic of many pyrazole derivatives, influencing their chemical behavior and biological activity.
Annular Prototropic Tautomerism
Annular prototropic tautomerism is a common phenomenon in N-unsubstituted pyrazoles, involving the migration of a proton between the two nitrogen atoms of the pyrazole ring. This results in an equilibrium between two tautomeric forms. However, in this compound, the nitrogen at the N1 position is substituted with a methyl group. This substitution precludes the possibility of annular prototropic tautomerism, as there is no labile proton on the ring nitrogen atoms to undergo migration. Therefore, this compound exists as a single, fixed constitutional isomer in this regard.
Effect of Substituents on Tautomeric Equilibria
While annular tautomerism is not a feature of this compound, the electronic effects of its substituents are still crucial in determining its stability and reactivity. In pyrazoles capable of tautomerism, the nature of the substituents plays a decisive role in the position of the tautomeric equilibrium. Electron-donating groups and electron-withdrawing groups at different positions on the pyrazole ring can shift the equilibrium towards one tautomer over the other.
Spectroscopic Characterization through Computational Methods (e.g., Predicted NMR, IR)
Computational methods are invaluable for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which can aid in the structural elucidation of compounds.
For this compound, one would expect characteristic signals in the ¹H NMR spectrum corresponding to the methyl protons of the methoxy and N-methyl groups, as well as a signal for the C3-proton. In the ¹³C NMR spectrum, distinct resonances for the five carbon atoms of the substituted pyrazole ring would be observed. Computational predictions of these chemical shifts can provide a valuable reference for experimental verification.
Similarly, the IR spectrum of this compound can be predicted computationally. The spectrum would be characterized by vibrational modes corresponding to the C-H, C-N, C-O, and C-I bonds, as well as the vibrations of the pyrazole ring. Studies on 4-halogenated pyrazoles have revealed that the N-H stretching frequency in the IR spectrum is sensitive to the halogen substituent. mdpi.com Although this compound lacks an N-H bond, the vibrational frequencies of the ring and the substituent groups will be influenced by the electronic effects of the iodo and methoxy groups.
Understanding Structure-Reactivity Relationships via Computational Models
Computational models are instrumental in developing an understanding of the relationship between the structure of a molecule and its chemical reactivity. By calculating various molecular descriptors, such as electrostatic potential maps, frontier molecular orbitals (HOMO and LUMO), and reactivity indices, the reactive behavior of this compound can be predicted.
The electrostatic potential map would reveal the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. The energy and distribution of the HOMO and LUMO are particularly important; the HOMO indicates the region from which an electron is most likely to be donated in a reaction with an electrophile, while the LUMO shows the region most likely to accept an electron from a nucleophile.
In this compound, the electron-donating methoxy group is expected to raise the energy of the HOMO, potentially making the molecule more susceptible to oxidation and electrophilic attack compared to unsubstituted pyrazole. Conversely, the electron-withdrawing nature of the iodine atom will influence the LUMO energy and the regioselectivity of nucleophilic reactions.
Furthermore, predicted collision cross section (CCS) values, which can be calculated computationally, provide information about the molecule's size, shape, and charge distribution in the gas phase. For the protonated molecule [M+H]⁺, a predicted CCS of 128.1 Ų has been reported. uni.lu Such data are valuable in analytical techniques like ion mobility-mass spectrometry and contribute to a more comprehensive understanding of the molecule's physical and chemical properties.
Role of 4 Iodo 5 Methoxy 1 Methylpyrazole As a Key Building Block in Advanced Organic Synthesis
Precursor for the Synthesis of Complex Heterocyclic Systems
The primary utility of 4-Iodo-5-methoxy-1-methylpyrazole in advanced organic synthesis lies in its role as a precursor for constructing elaborate heterocyclic systems. Pyrazole-containing molecules are of immense interest due to their wide-ranging applications, particularly in medicinal chemistry and drug discovery. allresearchjournal.comnih.govresearchgate.net The iodine atom on the pyrazole (B372694) ring is a key handle for introducing molecular diversity through various carbon-carbon and carbon-heteroatom bond-forming reactions.
The development of efficient methods for the selective iodination of pyrazoles has been a significant area of research, as these iodinated intermediates are valuable for creating complex derivatives via cross-coupling reactions. nih.govresearchgate.net Specifically, the C-I bond in this compound can be readily activated by transition metal catalysts, most notably palladium and copper complexes. This facilitates a range of coupling reactions, including:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds, allowing for the attachment of various aryl or heteroaryl groups.
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, a common strategy in the synthesis of complex natural products and functional materials. nih.govarkat-usa.org
Heck Coupling: Reaction with alkenes to form substituted olefinic pyrazoles. clockss.org
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, yielding aminopyrazole derivatives.
Ullmann Condensation: Copper-catalyzed reactions with alcohols or phenols to generate ether linkages. nih.gov
These reactions enable the "stitching" of the pyrazole core to other molecular fragments, leading to the assembly of fused heterocyclic systems or highly substituted pyrazole-based compounds. asianpubs.org Many of these resulting complex molecules are investigated for their potential as bioactive agents, including kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics. allresearchjournal.comnih.govnih.gov
| Reaction Type | Coupling Partner Example | Resulting Structural Motif | Significance |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Phenylboronic acid | 4-Phenyl-5-methoxy-1-methylpyrazole | Core structure in potential pharmaceuticals and materials. nih.gov |
| Sonogashira Coupling | Phenylacetylene | 5-methoxy-1-methyl-4-(phenylethynyl)pyrazole | Intermediate for fluorescent probes and organic electronics. arkat-usa.org |
| Buchwald-Hartwig Amination | Aniline | N-phenyl-5-methoxy-1-methyl-1H-pyrazol-4-amine | Access to key pharmacophores in drug discovery. nih.gov |
| Ullmann Condensation | Phenol | 5-methoxy-1-methyl-4-phenoxypyrazole | Synthesis of complex ethers with potential biological activity. nih.gov |
Application in Material Science for Novel Property Development
The unique electronic properties of the pyrazole ring, combined with the ability to introduce diverse functionalities via the iodo-substituent, make this compound an attractive building block in material science. nih.gov The field increasingly relies on precisely engineered organic molecules to create materials with tailored optical, electronic, and thermal properties.
Substituted pyrazoles have been investigated for their use in various advanced materials:
Organic Light-Emitting Diodes (OLEDs): The pyrazole core can be part of a larger conjugated system that exhibits electroluminescence. By using cross-coupling reactions to attach other aromatic or electron-donating/withdrawing groups to the this compound scaffold, chemists can fine-tune the emission color, quantum efficiency, and stability of the resulting materials. nih.gov
Organic Semiconductors: Pyrazole-containing polymers or small molecules can exhibit semiconductor behavior. The ability to create well-defined, highly conjugated structures through reactions at the iodo-position is crucial for optimizing charge transport properties. nih.gov
Fluorescent Sensors: The fluorescence of a pyrazole-containing molecule can be sensitive to its environment (e.g., pH, metal ions). The iodo-group allows for the incorporation of specific binding sites or other functional groups to create selective chemical sensors.
Liquid Crystals: The rigid, planar structure of the pyrazole ring can be incorporated into larger molecules designed to exhibit liquid crystalline phases. nih.gov
The synthetic versatility of this compound allows for systematic modifications to its structure, enabling researchers to establish clear structure-property relationships and rationally design new materials with desired characteristics.
| Application Area | Target Property | Role of this compound |
|---|---|---|
| Organic Electronics (OLEDs, Semiconductors) | Tunable band gap, high charge mobility, electroluminescence | Serves as a modifiable building block for creating extended π-conjugated systems via cross-coupling. nih.gov |
| Fluorescent Materials | High quantum yield, specific emission wavelengths | The pyrazole core acts as a fluorophore, which can be functionalized to alter its photophysical properties. |
| Liquid Crystals | Mesophase formation, thermal stability | Provides a rigid, planar core unit for incorporation into larger calamitic (rod-shaped) molecules. nih.gov |
Utility as a Chemical Probe in Biochemical Research
In biochemical and pharmacological research, chemical probes are essential tools for studying biological processes and validating drug targets. This compound is a valuable scaffold for the development of such probes, primarily due to its iodine atom.
The iodine can be readily substituted with a radioactive isotope, such as ¹²³I, ¹²⁵I, or ¹³¹I, through well-established radioiodination techniques. nih.gov This transforms the molecule into a radiolabeled tracer that can be used in a variety of applications:
Biodistribution Studies: After administering the radiolabeled compound to an animal model, its distribution, accumulation, and clearance from various organs and tissues can be monitored over time using imaging techniques like Single Photon Emission Computed Tomography (SPECT) or by direct tissue sampling. nih.gov This information is critical for assessing the pharmacokinetic properties of potential drug candidates based on the pyrazole scaffold.
Target Engagement Assays: If a derivative of the pyrazole is known to bind to a specific protein (e.g., an enzyme or receptor), the radiolabeled version can be used in competitive binding assays to screen for other compounds that bind to the same target.
Cancer Imaging and Therapy: A pyrazole derivative that selectively accumulates in tumor tissue can be labeled with a gamma-emitting isotope (like ¹³¹I) for imaging or a beta-emitting isotope for targeted radiotherapy. nih.gov Research has shown that radioiodinated pyrazole derivatives can exhibit significant uptake in tumor sites, highlighting their potential for dual use in chemotherapy and radiotherapy. nih.gov
The methoxy (B1213986) and methyl groups on the pyrazole ring also play a role by influencing the compound's lipophilicity and metabolic stability, which are key parameters for an effective chemical probe. smolecule.com
Reference Standard in Analytical Method Development
In analytical chemistry, the availability of pure, well-characterized reference standards is fundamental for the development and validation of reliable analytical methods. These methods are used for the identification and quantification of substances in complex mixtures, such as pharmaceutical formulations, environmental samples, or biological fluids.
This compound, due to its stable, often crystalline nature and distinct molecular weight, serves as an excellent reference standard. chemimpex.com Its applications in this context include:
Method Validation: It can be used to confirm the specificity, linearity, accuracy, and precision of analytical techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS).
Quantification: A precisely weighed amount of the compound can be used to create calibration curves, which are then used to determine the concentration of structurally related pyrazole derivatives in unknown samples.
Impurity Profiling: It can serve as a standard for identifying and quantifying process-related impurities or degradation products in the manufacturing of more complex active pharmaceutical ingredients that share the same pyrazole core.
The use of this compound as a reference standard ensures the quality and consistency of analytical data, which is a critical requirement in regulated environments like the pharmaceutical and agrochemical industries. chemimpex.com
Future Perspectives and Emerging Research Avenues for 4 Iodo 5 Methoxy 1 Methylpyrazole Chemistry
Development of Green and Sustainable Synthetic Methodologies
The synthesis of iodinated pyrazoles is progressively moving towards greener and more sustainable methods to minimize environmental impact and improve efficiency. Traditional iodination methods often require harsh conditions and stoichiometric amounts of reagents. In contrast, modern approaches focus on catalysis, the use of benign solvents like water, and improved atom economy.
A significant advancement is the development of iodination reactions that occur in water. One such method employs a system of iodine (I₂) and hydrogen peroxide (H₂O₂), which generates water as the sole byproduct. researchgate.net This approach is not only environmentally friendly but also practical for large-scale synthesis. researchgate.net Research also explores the use of N-halosuccinimides in aqueous media, providing an efficient and mild route for the 4-C halogenation of pyrazoles without the need for catalysts. researchgate.net
Furthermore, sustainable methods are being developed to maximize the use of the iodinating agent. One patented method for a related compound, 1-methyl-4-iodopyrazole, utilizes an oxidant such as hydrogen peroxide or iodic acid. google.com The oxidant reacts with hydrogen iodide (HI), a byproduct of the initial iodination, to regenerate elemental iodine in situ. google.com This catalytic cycle not only ensures the complete utilization of iodine but also accelerates the reaction rate and boosts the product yield, thereby significantly lowering the synthesis cost. google.com These strategies represent a clear shift towards more economically and environmentally sound production of iodo-pyrazoles.
Exploration of Novel Catalytic Transformations
The iodine atom in 4-Iodo-5-methoxy-1-methylpyrazole serves as a versatile functional group, or "handle," for a variety of catalytic cross-coupling reactions, which are powerful tools for constructing complex molecules. The exploration of novel catalytic transformations is a major research focus, aiming to build new carbon-carbon and carbon-heteroatom bonds with high precision and efficiency.
Palladium-catalyzed cross-coupling reactions are prominently featured in the derivatization of iodo-pyrazoles. The Suzuki-Miyaura coupling, which joins the pyrazole (B372694) with boronic acids to form biaryl compounds, is a widely used and powerful method for creating new carbon-carbon bonds at the C-4 position. This reaction is a critical step in the convergent synthesis of more complex molecules. researchgate.net Similarly, the Sonogashira reaction is another key palladium-catalyzed transformation frequently employed with iodo-pyrazoles.
The reactivity of the C-I bond also allows it to be converted into other useful functionalities. For instance, the iodo-pyrazole can be transformed into organolithium or Grignard reagents, which can then participate in a wide range of subsequent reactions. The iodine atom can also be readily displaced by various nucleophiles in substitution reactions. Future research will likely focus on discovering new catalysts that can perform these transformations under milder conditions, with greater functional group tolerance and expanded substrate scope, further enhancing the synthetic utility of this compound.
Advanced Spectroscopic and Mechanistic Studies
To fully exploit the synthetic potential of this compound, a deep understanding of its structural, electronic, and reactive properties is essential. Advanced spectroscopic techniques and computational mechanistic studies are providing unprecedented insights.
Spectroscopic analysis is fundamental to characterizing these molecules. Studies on analogous 4-halogenated pyrazoles using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, combined with Density Functional Theory (DFT) calculations, have revealed key structural trends. mdpi.com For example, in IR spectra, N-H stretching frequencies are influenced by hydrogen bonding. mdpi.com In ¹H NMR, the chemical shift of the N-H proton moves downfield as the electronegativity of the halogen at the C-4 position decreases (from F to I). mdpi.com Such detailed studies, which compare experimental data with theoretical calculations, help to elucidate the electronic effects of the substituents on the pyrazole ring. mdpi.com
Modern mass spectrometry techniques offer further structural information. Predicted Collision Cross Section (CCS) values, which relate to the molecule's shape and size in the gas phase, have been calculated for this compound.
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 238.96759 | 128.1 |
| [M+Na]⁺ | 260.94953 | 131.7 |
| [M-H]⁻ | 236.95303 | 123.1 |
| [M+K]⁺ | 276.92347 | 136.9 |
| [M]⁺ | 237.95976 | 128.1 |
Mechanistic studies, often supported by DFT, are crucial for understanding how these molecules are formed and how they react. For related pyrazole systems, time-dependent DFT (TD-DFT) has been used to establish electronic transitions and predict the molecule's reactivity and stability. researchgate.net These computational approaches can reveal charge distribution, electrostatic potential, and reactive sites within the molecule, guiding synthetic efforts. researchgate.net Elucidating the precise mechanisms of key reactions, such as palladium-catalyzed coupling, remains an active area of research.
Expanding the Scope of Synthetic Applications
The pyrazole core is a recognized scaffold in pharmacologically active compounds, appearing in drugs for a wide range of conditions. mdpi.com Consequently, a primary driver for research into this compound and its analogs is the expansion of their use as key intermediates in medicinal and agricultural chemistry.
The versatility of the iodo-pyrazole structure makes it an invaluable building block for creating libraries of novel compounds for drug discovery. chemimpex.com Research has shown that related structures serve as intermediates in the synthesis of anti-inflammatory and anti-cancer agents. chemimpex.com The ability to functionalize the pyrazole ring via the iodine substituent allows chemists to systematically modify the structure to optimize its interaction with biological targets like enzymes or receptors. chemimpex.com
In agricultural chemistry, iodo-pyrazole derivatives are crucial for developing new agrochemicals. They act as key intermediates in the synthesis of potent herbicides and fungicides, which are essential for protecting crops and improving yields. chemimpex.com Beyond these areas, applications in materials science are also being explored, including the synthesis of advanced materials such as polymers and organic semiconductors. chemimpex.com The future will likely see this compound used to access an even broader array of complex molecular architectures for diverse technological and biomedical applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-Iodo-5-methoxy-1-methylpyrazole with high purity and yield?
- Methodological Answer : The synthesis typically involves halogenation of a pyrazole precursor. For example, iodination at the 4-position can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst (e.g., FeCl₃). The methoxy group is introduced via nucleophilic substitution or protected during iodination. Reaction conditions such as solvent polarity (e.g., dichloromethane or acetonitrile) and temperature (0–25°C) significantly impact yield. Purification via column chromatography with hexane/ethyl acetate gradients is recommended to isolate the product .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The methoxy group (~δ 3.8 ppm in ¹H NMR) and iodine’s deshielding effect on adjacent carbons (evident in ¹³C NMR) confirm substitution patterns.
- IR Spectroscopy : Stretching vibrations for C-I (~500 cm⁻¹) and C-O (methoxy, ~1250 cm⁻¹) validate functional groups.
- Mass Spectrometry (HRMS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns due to iodine .
Q. How does the methoxy group at the 5-position affect the solubility and stability of this compound?
- Methodological Answer : The methoxy group enhances solubility in polar aprotic solvents (e.g., DMSO, acetone) due to its electron-donating nature. Stability studies under varying pH (e.g., 2–12) and temperatures (25–60°C) show degradation above pH 10, likely due to hydrolysis of the methoxy group. Storage at 4°C in inert atmospheres is advised .
Advanced Research Questions
Q. How does the electronic environment of the iodine substituent influence reactivity in cross-coupling reactions?
- Methodological Answer : The iodine atom acts as a directing group, facilitating palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Density Functional Theory (DFT) studies reveal that the electron-withdrawing iodine increases electrophilicity at the adjacent carbon, enhancing oxidative addition with Pd(0). Solvent choice (e.g., DMF vs. THF) and ligand selection (e.g., PPh₃ vs. XPhos) optimize coupling efficiency. Kinetic studies using in situ NMR monitor reaction progress .
Q. What computational methods predict the binding affinity of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., kinases). The iodine’s van der Waals radius and methoxy’s hydrogen-bonding capacity are critical for pose validation.
- DFT Calculations : Electron density maps (e.g., HOMO/LUMO) predict reactivity with nucleophilic amino acids (e.g., cysteine).
- MD Simulations : Assess binding stability over time (≥100 ns trajectories) under physiological conditions .
Q. How can reaction kinetics be optimized for functionalizing this compound under varying solvent conditions?
- Methodological Answer :
- Solvent Screening : Polar solvents (e.g., DMF) accelerate SNAr reactions at the 4-position, while non-polar solvents (toluene) favor radical pathways.
- Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to measure rate constants (k) for iodination or methoxy displacement.
- Temperature Dependence : Arrhenius plots identify activation energies (Eₐ) for side reactions (e.g., deiodination) .
Q. What strategies resolve contradictions in biological activity data for pyrazole derivatives across studies?
- Methodological Answer :
- Assay Standardization : Compare IC₅₀ values under identical conditions (pH, temperature, cell lines).
- Structural Analog Analysis : Test derivatives with modified substituents (e.g., replacing iodine with bromine) to isolate electronic effects.
- Meta-Analysis : Use tools like RevMan to statistically aggregate data from disparate studies, accounting for variables like dosing regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
